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molecular formula C8H14O4 B6329450 3-[(2-Tetrahydropyranyl)oxy]propanoic acid CAS No. 1221443-23-7

3-[(2-Tetrahydropyranyl)oxy]propanoic acid

Cat. No. B6329450
M. Wt: 174.19 g/mol
InChI Key: FUVRFVXIQBDLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426585B2

Procedure details

To a mixture of 3-hydroxypropanoic acid (7.2 g, 80 mmol, TCI, TOKYO KASEI) and DHP (13.4 g, 160 mmol, Alfa) in dichloromethane (100 mL) and THF (100 mL) was added PPTS (2 g, 8 mmol, Aldrich) in portions. The reaction mixture was stirred at rt overnight, and was quenched with 50 mL of saturated NaHCO3 aqueous solution. The resulted mixture was extracted with dichloromethane (50 mL×5). The combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:1 (v/v) petroleum ether/EtOAc) to give colorless oil (7.8 g, 56%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:7]1[CH2:12][O:11][CH:10]=[CH:9][CH2:8]1.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>ClCCl.C1COCC1>[O:11]1[CH2:12][CH2:7][CH2:8][CH2:9][CH:10]1[O:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
OCCC(=O)O
Name
Quantity
13.4 g
Type
reactant
Smiles
C1CC=COC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 50 mL of saturated NaHCO3 aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The resulted mixture was extracted with dichloromethane (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (1:1 (v/v) petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCCC1)OCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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